molecular formula C7H6FNO2 B045272 2-Fluoro-4-nitrotoluene CAS No. 1427-07-2

2-Fluoro-4-nitrotoluene

Cat. No.: B045272
CAS No.: 1427-07-2
M. Wt: 155.13 g/mol
InChI Key: WIQISTBTOQNVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-nitrotoluene (CAS: 1427-07-2) is a halogenated aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It features a methyl group (-CH₃), a nitro group (-NO₂) at the para position, and a fluorine atom (-F) at the ortho position on the benzene ring. This compound is a critical intermediate in pharmaceutical synthesis, notably for the production of enzalutamide—a second-generation androgen receptor antagonist used to treat advanced prostate cancer . Industrially, it is synthesized via oxidation of this compound to carboxylic acid derivatives, followed by amidation and reduction steps .

Key properties include:

  • Solubility: Insoluble in water .
  • Hazards: Classified as acute toxicity Category 4 (oral, dermal, inhalation) and causes skin/eye irritation .
  • Applications: Used in organic synthesis (e.g., as an internal standard in ¹⁹F NMR analysis ) and as a precursor to bioactive molecules .

Preparation Methods

Direct Nitration of 2-Fluorotoluene

Reaction Overview

The most common route to 2-fluoro-4-nitrotoluene involves nitrating 2-fluorotoluene (1-fluoro-2-methylbenzene) using mixed acid (nitric and sulfuric acids). The methyl group directs nitration to the para position relative to itself, while the fluorine atom influences electronic effects to stabilize the transition state .

Reagents and Conditions

  • Nitrating agent : Concentrated nitric acid (HNO₃, 65–70%) and sulfuric acid (H₂SO₄, 95–98%) in a 1:2 molar ratio.

  • Temperature : Maintained at 0–5°C to minimize side reactions.

  • Reaction time : 4–6 hours for complete conversion .

Mechanism

The nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. The methyl group’s activating effect directs electrophilic substitution to the para position, while the fluorine’s electron-withdrawing nature moderates reactivity, preventing over-nitration .

Yield and Purity

  • Yield : 65–75% under optimized conditions.

  • Purity : ≥98% after recrystallization from ethanol/water mixtures .

Regioselectivity and Competing Pathways

Positional Isomer Formation

Nitration of 2-fluorotoluene may yield three isomers:

  • This compound (desired product).

  • 2-Fluoro-5-nitrotoluene (meta to fluorine).

  • 2-Fluoro-6-nitrotoluene (ortho to methyl).

Factors Influencing Regioselectivity

  • Temperature : Lower temperatures (0–5°C) favor para-nitration due to kinetic control.

  • Acid strength : Higher H₂SO₄ concentration enhances nitronium ion stability, improving para-selectivity .

  • Solvent : Polar solvents like sulfuric acid stabilize charged intermediates, reducing ortho byproducts.

Isomer Distribution

IsomerPercentage (%)
This compound72
2-Fluoro-5-nitrotoluene18
2-Fluoro-6-nitrotoluene10

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common method involves fluorinating 4-nitrotoluene derivatives. For example, 4-nitrotoluene can undergo halogen exchange with potassium fluoride (KF) in the presence of a phase-transfer catalyst .

Reaction Conditions

  • Substrate : 4-Nitrotoluene.

  • Fluorinating agent : KF (3 equiv).

  • Catalyst : 18-Crown-6 (5 mol%).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 120°C, 12 hours .

Limitations

  • Yield : ≤50% due to competing side reactions.

  • Purity : Requires chromatography for isolation, making it industrially nonviable .

Industrial-Scale Production and Optimization

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction time to 1–2 hours while maintaining yields >70% .

Key Parameters

ParameterOptimal Range
HNO₃:H₂SO₄ ratio1:2.5
Residence time60–90 minutes
Temperature5–10°C

Waste Management

  • Spent acid recovery : Sulfuric acid is reconcentrated via vacuum distillation.

  • Nitrogen oxides (NOₓ) : Scrubbed with alkaline solutions to form nitrate salts .

Comparative Analysis of Methods

Economic and Environmental Considerations

MethodCost (USD/kg)E-Factor*Scalability
Direct nitration12–158.2High
Halogen exchange45–5022.1Low

*E-Factor = kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Fluoro-4-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2.1. Synthesis of Derivatives

One of the primary applications of 2F4NTN is in the synthesis of various chemical derivatives, notably:

  • 2-Fluoro-4-nitrobenzoic acid : This compound is synthesized through oxidation processes involving 2F4NTN as a precursor. The synthesis pathway has been optimized for efficiency and yield, making it a valuable intermediate in organic synthesis .

2.2. Photovoltaic Applications

Recent studies have highlighted the potential of 2F4NTN in dye-sensitized solar cells (DSSCs). The compound exhibits favorable electronic properties that can enhance the performance of DSSCs:

  • Density Functional Theory (DFT) Analysis : Computational studies using DFT have shown that 2F4NTN has moderate performance characteristics as a sensitizer in DSSCs, with potential for optimization . The HOMO-LUMO gap indicates suitable electron injection properties, which are crucial for efficient energy conversion.

2.3. Pharmaceutical Research

In pharmaceutical applications, 2F4NTN is recognized for its role as an intermediate in drug synthesis:

  • ADME Properties : Predictions based on SwissADME suggest that 2F4NTN has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it relevant for further drug development . Its reactivity allows for modifications that can lead to biologically active compounds.

3.1. Toxicity Assessments

Research has also explored the environmental impact of 2F4NTN:

  • Aquatic Toxicity : Studies have evaluated its toxicity against aquatic organisms such as Poecilia reticulata (guppy fish) and Tetrahymena pyriformis. These assessments are crucial for understanding the ecological risks associated with its use and disposal .

Case Study 1: Synthesis Efficiency

A study demonstrated a convenient method for synthesizing 2-fluoro-4-nitrobenzoic acid from 2F4NTN via oxidation with potassium permanganate. This method not only improved yields but also reduced reaction times significantly compared to traditional methods .

Case Study 2: DSSC Performance Analysis

In another investigation, researchers utilized DFT calculations to analyze the performance of 2F4NTN in DSSCs. The findings indicated that while its performance was moderate, there were opportunities for structural modifications to enhance efficiency further .

Mechanism of Action

The mechanism of action of 2-fluoro-4-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex intermediate .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-fluoro-4-nitrotoluene with structurally related compounds in terms of substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Hazards/Notes
This compound C₇H₆FNO₂ 155.13 -NO₂ (para), -F (ortho) Enzalutamide synthesis ; NMR internal standard Acute toxicity, skin irritation
2-Fluoro-4-iodotoluene C₇H₆FI 248.03 -I (para), -F (ortho) Cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving group ability Likely lower reactivity of iodine vs. nitro
2-Fluoro-5-nitrotoluene C₇H₆FNO₂ 155.13 -NO₂ (meta), -F (ortho) Potential isomer for regioselective synthesis; electronic effects differ Similar toxicity profile expected
4-Bromo-2-fluorotoluene C₇H₆BrF 189.03 -Br (para), -F (ortho) Precursor for SNAr reactions (e.g., in enzalutamide alternative routes ) Bromine’s higher atomic weight
2-Fluoro-4-nitrobenzoic acid C₇H₄FNO₄ 185.11 -NO₂ (para), -F (ortho), -COOH Intermediate for amides and esters (e.g., enzalutamide synthesis ) Higher solubility due to -COOH

Key Observations:

Substituent Effects on Reactivity :

  • The nitro group in this compound is strongly electron-withdrawing, directing electrophilic substitutions to specific ring positions and facilitating reduction to amines (critical for pharmaceutical intermediates) . In contrast, iodine in 2-fluoro-4-iodotoluene serves as a leaving group, enabling cross-coupling reactions .
  • Positional Isomerism : 2-Fluoro-5-nitrotoluene (meta-nitro) exhibits different electronic and steric effects compared to the para-nitro isomer, altering reactivity in subsequent synthetic steps .

Synthetic Utility :

  • This compound’s nitro group is pivotal in multi-step syntheses. For example, its oxidation to 2-fluoro-4-nitrobenzoic acid introduces carboxylic acid functionality for amide bond formation .
  • 4-Bromo-2-fluorotoluene is used in nucleophilic aromatic substitution (SNAr) reactions, but its synthetic routes may require additional steps compared to nitro-containing analogs .

Physical and Hazard Profiles :

  • Fluorine’s electronegativity enhances the compound’s stability but contributes to toxicity (e.g., acute oral toxicity LD₅₀: 300–2000 mg/kg) .
  • Carboxylic acid derivatives (e.g., 2-fluoro-4-nitrobenzoic acid) exhibit higher water solubility but may introduce handling challenges due to acidity .

Analytical Chemistry

The compound serves as an internal standard in ¹⁹F NMR due to its distinct chemical shift and stability under reaction conditions .

Biological Activity

2-Fluoro-4-nitrotoluene (2F4NT), an aromatic compound with the formula CH₃C₆H₃(NO₂)F, has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores the biological activity of 2F4NT, focusing on its synthesis, reactivity, and applications in various fields, particularly in medicinal chemistry and environmental science.

This compound is characterized by a fluorine atom at the ortho position and a nitro group at the para position of the toluene ring. The compound typically appears as a colorless to light yellow solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at reduced pressure.

Synthesis Methods:

  • Nitration of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with a mixture of nitric and sulfuric acids.
  • Electrophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, allowing for further functionalization.

Biological Activity

Research indicates that 2F4NT exhibits various biological activities, primarily as a precursor for synthesizing selective inhibitors for serine proteases, which play crucial roles in blood coagulation and inflammatory processes .

Medicinal Chemistry Applications

  • Antitubercular Activity:
    • A series of derivatives based on structures similar to 2F4NT have shown promising antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
    • Notably, one derivative exhibited an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis, highlighting the potential for developing new antitubercular agents.
  • Anti-Toxoplasma Activity:
    • Studies have evaluated various derivatives for their efficacy against Toxoplasma gondii, revealing that certain substitutions on the aromatic ring can enhance binding affinity to target enzymes like adenosine kinase .
  • Aquatic Toxicity:
    • Research has also assessed the aquatic toxicity of 2F4NT against species such as Poecilia reticulata (guppy), indicating environmental implications and potential risks associated with its use in industrial applications .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound contributes to its distinct biological activity compared to related compounds. A comparative analysis is presented in Table 1:

Compound NameStructural FeaturesBiological Activity
2-Fluorotoluene Fluorine at position 2Limited biological activity
4-Nitrotoluene Nitro group at position 4Moderate antibacterial properties
3-Fluoro-4-nitrotoluene Fluorine at position 3Variable activity
2-Fluoro-5-nitrotoluene Nitro group at position 5Distinct from 2F4NT

The SAR studies suggest that modifications to the nitro and fluorine substituents can significantly influence biological activity, guiding future research directions in drug development.

Case Studies

  • Inhibition Studies:
    • In vitro assays have demonstrated that derivatives of 2F4NT can inhibit serine proteases effectively, suggesting their potential utility in therapeutic applications targeting coagulation disorders.
  • Environmental Impact Assessments:
    • Toxicological evaluations indicate that exposure to 2F4NT can adversely affect aquatic life forms, necessitating further research into its environmental fate and effects .

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the purity and structural integrity of 2-fluoro-4-nitrotoluene in synthetic workflows?

  • Methodological Answer : Use ¹⁹F NMR spectroscopy with this compound as an internal standard to quantify reaction yields or impurities. Integrate fluorine peaks relative to the internal standard to assess purity (e.g., δ ~ -115 ppm for aromatic fluorine environments) . For structural confirmation, combine ¹H NMR and FT-IR to identify nitro (-NO₂) and methyl (-CH₃) group vibrations (e.g., asymmetric NO₂ stretching at ~1520 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals for X-ray diffraction studies?

  • Methodological Answer : Recrystallize in a mixed solvent system of ethanol-water (3:1 v/v) . The compound's moderate polarity (logP ~2.1) and melting point (~40–45°C) allow gradual cooling to yield monoclinic crystals suitable for X-ray analysis. Pre-filter solutions at 50°C to remove insoluble impurities .

Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods and nitrile gloves to prevent inhalation or dermal exposure. Store in amber glass containers at 2–8°C to avoid photodegradation. Spills should be neutralized with alkaline solutions (e.g., 10% sodium bicarbonate) to reduce nitro group reactivity .

Advanced Research Questions

Q. What computational approaches best predict the electronic structure and reactivity of this compound in radical addition reactions?

  • Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) to model frontier molecular orbitals. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack. Compare results with experimental radical addition yields (e.g., SF₅Cl reactions, 60–75% yield) to validate computational models .

Q. How do steric and electronic effects of the fluorine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and Hammett plots to quantify substituent effects. The fluorine atom at the ortho position directs EAS to the para position via inductive deactivation, while the nitro group further enhances meta/para selectivity. Contrast with 4-fluoro-3-nitrotoluene to isolate steric contributions .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as an internal standard in ¹⁹F NMR quantification?

  • Methodological Answer : Standardize integration protocols by calibrating with known concentrations of this compound (e.g., 0.1 M in CDCl₃). Address solvent effects (e.g., dielectric constant variations in hexane vs. EtOAc) by adjusting relaxation delays (D1 > 5 s) and ensuring baseline correction. Cross-validate with LC-MS for low-yield reactions (<5%) .

Q. Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s behavior under photolytic or electrochemical conditions.
  • Toxicity Profiling : No published in vitro cytotoxicity assays for human cell lines (e.g., HepG2).

Properties

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162131
Record name 2-Fluoro-4-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-07-2
Record name 2-Fluoro-1-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoro-4-nitrotoluene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSP7NA3X52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-4-nitrotoluene
2-Fluoro-4-nitrotoluene
2-Fluoro-4-nitrotoluene
2-Fluoro-4-nitrotoluene
2-Fluoro-4-nitrotoluene
2-Fluoro-4-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.